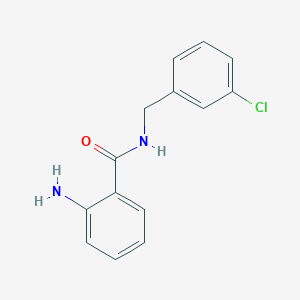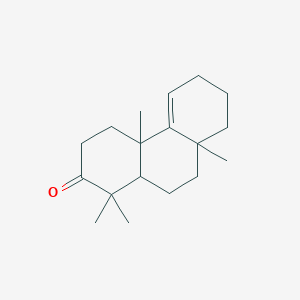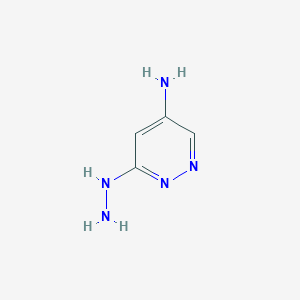
3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-thiazolidinecarboxylique, ester 1,1-diméthylethylique, 1,1-dioxyde est un composé chimique de formule moléculaire C8H15NO4S et de masse moléculaire 221,27 g/mol . Ce composé est connu pour sa structure unique, qui comprend un cycle thiazolidine, un groupe ester d'acide carboxylique et un groupe sulfone. Il est souvent utilisé dans diverses applications chimiques et industrielles en raison de sa réactivité et de sa stabilité.
Méthodes De Préparation
La synthèse de l'acide 3-thiazolidinecarboxylique, ester 1,1-diméthylethylique, 1,1-dioxyde implique généralement la réaction de l'acide thiazolidine-3-carboxylique avec l'alcool tert-butylique en présence d'un catalyseur approprié. Les conditions réactionnelles comprennent souvent des températures élevées et l'utilisation d'un agent déshydratant pour faciliter l'estérification . Les méthodes de production industrielles peuvent impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit.
Analyse Des Réactions Chimiques
L'acide 3-thiazolidinecarboxylique, ester 1,1-diméthylethylique, 1,1-dioxyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfone peut être oxydé davantage dans des conditions oxydantes fortes.
Réduction : Le groupe ester peut être réduit en l'alcool correspondant en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe ester peut subir des réactions de substitution nucléophile avec divers nucléophiles, conduisant à la formation de différents dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles tels que les amines et les alcools. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
L'acide 3-thiazolidinecarboxylique, ester 1,1-diméthylethylique, 1,1-dioxyde a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Il sert de précurseur dans la synthèse de composés biologiquement actifs.
Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoire et antimicrobienne.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-thiazolidinecarboxylique, ester 1,1-diméthylethylique, 1,1-dioxyde implique son interaction avec diverses cibles moléculaires. Le groupe sulfone peut participer à des réactions redox, tandis que le groupe ester peut subir une hydrolyse pour libérer l'acide carboxylique actif. Ces interactions peuvent moduler les voies biologiques et exercer des effets thérapeutiques .
Applications De Recherche Scientifique
3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Des composés similaires à l'acide 3-thiazolidinecarboxylique, ester 1,1-diméthylethylique, 1,1-dioxyde comprennent :
Acide 3-thiazolidinecarboxylique, 4-(hydroxyméthyl)-, ester 1,1-diméthylethylique : Ce composé possède un groupe hydroxyméthyl au lieu d'un groupe sulfone, ce qui affecte sa réactivité et ses applications.
Thiazolidine-2,4-dione : Ce composé est dépourvu des groupes ester et sulfone, ce qui le rend moins réactif dans certaines réactions chimiques.
Le caractère unique de l'acide 3-thiazolidinecarboxylique, ester 1,1-diméthylethylique, 1,1-dioxyde réside dans sa combinaison de groupes fonctionnels, qui offre un équilibre entre réactivité et stabilité, ce qui le rend adapté à une large gamme d'applications.
Propriétés
Numéro CAS |
148312-56-5 |
|---|---|
Formule moléculaire |
C8H15NO4S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
tert-butyl 1,1-dioxo-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-4-5-14(11,12)6-9/h4-6H2,1-3H3 |
Clé InChI |
AQKUXLUTDNNRLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)




![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)


![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)




